molecular formula C11H13FO3 B11765401 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

Cat. No.: B11765401
M. Wt: 212.22 g/mol
InChI Key: XXYKCEIUSBDHCH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyacetophenone
  • 5-Fluoro-2-methoxyphenylmethanol

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups on the phenyl ring differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

InChI

InChI=1S/C11H13FO3/c1-14-6-5-10(13)9-7-8(12)3-4-11(9)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

XXYKCEIUSBDHCH-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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